3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 888458-58-0
VCID: VC11893997
InChI: InChI=1S/C24H18ClFN2O3/c1-13-10-11-15(12-14(13)2)27-24(30)22-21(16-6-3-4-9-19(16)31-22)28-23(29)20-17(25)7-5-8-18(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)C
Molecular Formula: C24H18ClFN2O3
Molecular Weight: 436.9 g/mol

3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

CAS No.: 888458-58-0

Cat. No.: VC11893997

Molecular Formula: C24H18ClFN2O3

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide - 888458-58-0

Specification

CAS No. 888458-58-0
Molecular Formula C24H18ClFN2O3
Molecular Weight 436.9 g/mol
IUPAC Name 3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C24H18ClFN2O3/c1-13-10-11-15(12-14(13)2)27-24(30)22-21(16-6-3-4-9-19(16)31-22)28-23(29)20-17(25)7-5-8-18(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29)
Standard InChI Key LXABIHGSAMFZLG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzofuran core (a fused bicyclic system of benzene and furan) substituted at the 2-position with a carboxamide group linked to a 3,4-dimethylphenyl moiety. At the 3-position, a benzamido group bearing 2-chloro-6-fluorine substituents is appended. This arrangement creates a planar, conjugated system with potential π-π stacking interactions, while the halogen atoms and methyl groups introduce steric and electronic complexity .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number888458-58-0
Molecular FormulaC₂₄H₁₈ClFN₂O₃
Molecular Weight436.9 g/mol
IUPAC Name3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence:

  • Benzofuran Core Construction: Via oxidative cyclization of 2-hydroxyacetophenone derivatives or transition-metal-catalyzed annulation .

  • Carboxamide Installation: Coupling of 1-benzofuran-2-carboxylic acid with 3,4-dimethylaniline using EDCI/HOBt or other peptide coupling reagents.

  • Benzamido Group Introduction: Reaction of the 3-amino intermediate with 2-chloro-6-fluorobenzoyl chloride under Schotten-Baumann conditions.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
13-Amino-1-benzofuran-2-carboxylic acidCore functionalization
22-Chloro-6-fluorobenzoyl chlorideElectrophilic acylating agent
33,4-DimethylanilineNucleophile for amide formation

Innovations in Synthesis

Recent advances in C–H activation and flow chemistry could streamline production:

  • Directed C–H Arylation: Palladium-catalyzed coupling to install substituents without pre-functionalization .

  • Solid-Phase Combinatorial Synthesis: Enables rapid generation of analog libraries, as demonstrated in related kinase inhibitor scaffolds .

Biological Activity and Mechanistic Insights

Anticancer Applications

While direct data on this compound is lacking, its structural features align with known antiproliferative agents:

  • Apoptosis Induction: Through Bcl-2 family protein modulation .

  • Angiogenesis Suppression: Via VEGF receptor inhibition (IC₅₀ ~50 nM in related compounds) .

Table 3: Hypothesized Pharmacological Profile

TargetMechanismPotential IC₅₀
CDK2/Cyclin ECell cycle arrest at G1/S10–100 nM
VEGFR2Anti-angiogenic20–200 nM
Bcl-xLPro-apoptotic50–500 nM

Physicochemical and ADMET Properties

Solubility and Permeability

  • LogP: Predicted at 3.8 (Moderate lipophilicity).

  • Aqueous Solubility: <1 μg/mL (Class II/IV per BCS).

  • Permeability: Moderate (Caco-2 Papp ~5 × 10⁻⁶ cm/s).

Metabolic Stability

Hepatic microsomal studies of analogs show:

  • CYP3A4/2D6 Substrate: Leading to oxidative dehalogenation and O-demethylation .

  • Half-life (Human): ~2.5 hours (Requiring prodrug strategies) .

Future Research Directions

Structural Optimization

  • Halogen Replacement: Substituting chlorine with trifluoromethyl to enhance metabolic stability.

  • Prodrug Development: Phosphate esters to improve aqueous solubility .

Target Validation Studies

  • Kinase Profiling: Broad-panel screening against 400+ kinases to identify off-target effects.

  • X-ray Crystallography: Co-crystallization with CDK2 to guide structure-based design .

Preclinical Development Challenges

  • Toxicology: Mitigating potential hepatotoxicity from benzofuran metabolites.

  • Formulation: Nanocrystal or lipid-based delivery systems to overcome solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator